molecular formula C12H12FNO2 B15310061 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione

Cat. No.: B15310061
M. Wt: 221.23 g/mol
InChI Key: FHPUWGTYTIWEEN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is unique due to its specific combination of a fluorophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-4-methylpiperidine-2,6-dione

InChI

InChI=1S/C12H12FNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16)

InChI Key

FHPUWGTYTIWEEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)F

Origin of Product

United States

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